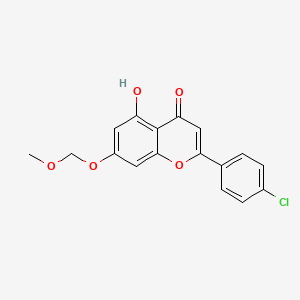
2-(4-chlorophenyl)-5-hydroxy-7-(methoxymethoxy)-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)-5-hydroxy-7-(methoxymethoxy)-4H-chromen-4-one is a synthetic organic compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound, in particular, has garnered interest due to its potential therapeutic applications and unique chemical structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-5-hydroxy-7-(methoxymethoxy)-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors One common method involves the condensation of 4-chlorobenzaldehyde with a suitable phenol derivative under basic conditions to form the intermediate chalcone This intermediate is then subjected to cyclization using an acid catalyst to yield the desired chromenone structure
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of more efficient catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-(4-chlorophenyl)-5-hydroxy-7-(methoxymethoxy)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carbonyl group in the chromenone ring can be reduced to form a dihydro derivative.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under appropriate conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antioxidant properties and potential to scavenge free radicals.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial activities.
Industry: Potential use in the development of pharmaceuticals and nutraceuticals.
作用機序
The mechanism of action of 2-(4-chlorophenyl)-5-hydroxy-7-(methoxymethoxy)-4H-chromen-4-one involves its interaction with various molecular targets and pathways. It is believed to exert its effects through:
Antioxidant Activity: Scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage.
Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Anticancer Activity: Inducing apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways such as the PI3K/Akt pathway.
類似化合物との比較
2-(4-chlorophenyl)-5-hydroxy-7-(methoxymethoxy)-4H-chromen-4-one can be compared with other flavonoid derivatives such as:
Quercetin: Known for its strong antioxidant and anti-inflammatory properties.
Kaempferol: Exhibits anticancer and cardioprotective effects.
Luteolin: Possesses anti-inflammatory and neuroprotective activities.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and therapeutic potential.
特性
CAS番号 |
1192136-13-2 |
|---|---|
分子式 |
C17H13ClO5 |
分子量 |
332.7 g/mol |
IUPAC名 |
2-(4-chlorophenyl)-5-hydroxy-7-(methoxymethoxy)chromen-4-one |
InChI |
InChI=1S/C17H13ClO5/c1-21-9-22-12-6-13(19)17-14(20)8-15(23-16(17)7-12)10-2-4-11(18)5-3-10/h2-8,19H,9H2,1H3 |
InChIキー |
GBZOBWKRCVGUSK-UHFFFAOYSA-N |
正規SMILES |
COCOC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


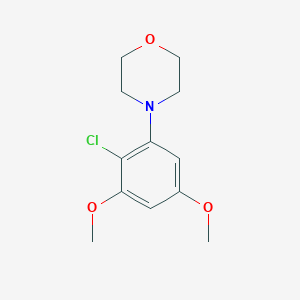
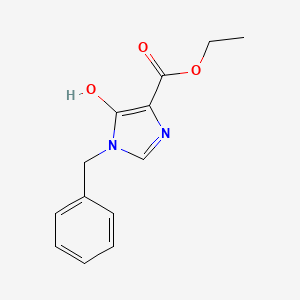
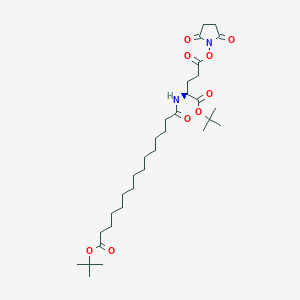
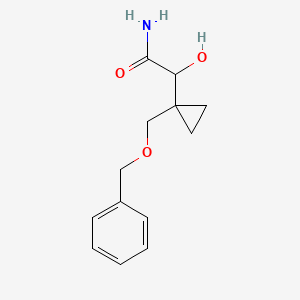
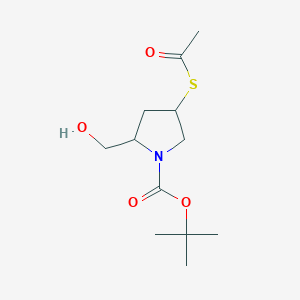
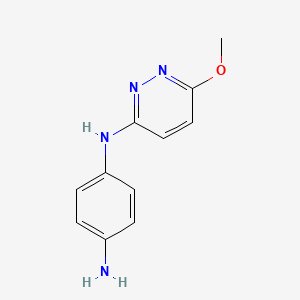
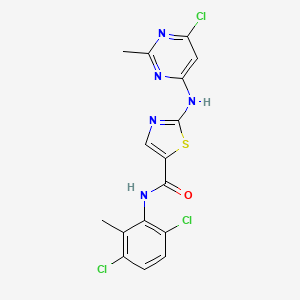
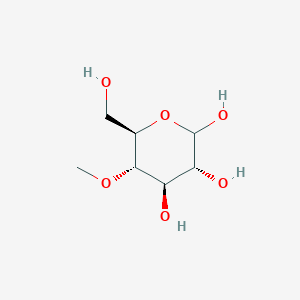

![(3S,6S)-6-[(2S,3aR,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13864736.png)
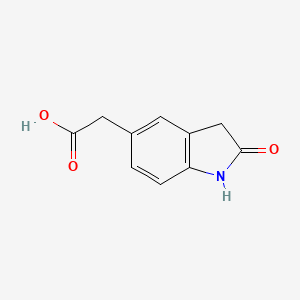


![6-(1H-indol-3-yl)-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13864766.png)
